Aldh1A2-IN-1

ALDH1A2 selectivity isoform-specific inhibition cancer stem cell research

Aldh1A2-IN-1 (CAS 2204229-64-9) is a small-molecule inhibitor designed as an active site-directed, reversible antagonist of aldehyde dehydrogenase 1 family member A2 (ALDH1A2). The compound exhibits an IC50 of 0.91 μM and a binding dissociation constant (Kd) of 0.26 μM against the human enzyme, achieved through multiple hydrophobic interactions within the catalytic cleft.

Molecular Formula C21H26N4O4S
Molecular Weight 430.5 g/mol
Cat. No. B10854628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldh1A2-IN-1
Molecular FormulaC21H26N4O4S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCC4
InChIInChI=1S/C21H26N4O4S/c1-2-29-19-7-14-30-20(19)21(26)24-12-10-22(11-13-24)16-5-6-17(25(27)28)18(15-16)23-8-3-4-9-23/h5-7,14-15H,2-4,8-13H2,1H3
InChIKeyLAYJOGOQGVGOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldh1A2-IN-1: A Reversible Active Site-Directed ALDH1A2 Inhibitor for Targeted Research Applications


Aldh1A2-IN-1 (CAS 2204229-64-9) is a small-molecule inhibitor designed as an active site-directed, reversible antagonist of aldehyde dehydrogenase 1 family member A2 (ALDH1A2) [1]. The compound exhibits an IC50 of 0.91 μM and a binding dissociation constant (Kd) of 0.26 μM against the human enzyme, achieved through multiple hydrophobic interactions within the catalytic cleft [2]. As ALDH1A2 serves as the primary retinoic acid (RA)-synthesizing enzyme in mammalian spermatogenesis and is implicated in cancer stem cell maintenance, this inhibitor provides a critical tool for dissecting RA-dependent pathways [3]. The compound demonstrates 6.2-fold selectivity for ALDH1A2 over the closely related isoform ALDH1A1 (IC50 = 5.67 μM) and 4.8-fold selectivity over ALDH1A3 (IC50 = 4.34 μM), establishing a distinct pharmacological profile within the ALDH1A subfamily .

Why Generic ALDH1A Inhibitors Cannot Substitute for Aldh1A2-IN-1 in Targeted Studies


The ALDH1A subfamily comprises three highly homologous enzymes (ALDH1A1, ALDH1A2, and ALDH1A3) that share approximately 70% sequence identity and catalyze the same retinaldehyde-to-retinoic acid reaction, yet exhibit distinct tissue distributions and physiological roles [1]. Generic inhibitors such as DEAB (IC50 = 89 nM for ALDH1A1, 833 nM for ALDH2) [2] or broad-spectrum agents like KS100 (IC50 = 207 nM for ALDH1A1, 1,410 nM for ALDH2, 240 nM for ALDH3A1) [3] lack the intra-subfamily selectivity required to attribute phenotypic effects to a specific isoform. In cancer stem cell research, ALDH1A1 has been extensively characterized as a CSC marker, while ALDH1A2's distinct role in neuroblastoma chemoresistance and poor prognosis demands isoform-specific interrogation [4]. Similarly, in male contraceptive development, ALDH1A2 is the primary RA-synthesizing enzyme in the testes, making selective inhibition essential to avoid off-target effects on ALDH1A1-mediated hepatic retinol metabolism or ALDH1A3-dependent ocular development [5]. Substituting a non-selective inhibitor introduces confounding variables that obscure mechanistic conclusions and compromise experimental reproducibility.

Aldh1A2-IN-1 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Binding Data


Intra-Subfamily Selectivity: Aldh1A2-IN-1 Demonstrates 6.2-Fold Preference for ALDH1A2 Over ALDH1A1

Aldh1A2-IN-1 exhibits 6.2-fold selectivity for ALDH1A2 (IC50 = 0.91 μM) over ALDH1A1 (IC50 = 5.67 μM) and 4.8-fold selectivity over ALDH1A3 (IC50 = 4.34 μM) . This contrasts sharply with the broad-spectrum inhibitor DEAB, which shows only 9.4-fold selectivity between ALDH1A1 and ALDH2 but minimal discrimination within the ALDH1A subfamily [1]. The irreversible inhibitor WIN18,446 achieves higher potency against ALDH1A2 (IC50 = 0.3 μM) [2] but also potently inhibits ALDH1A1 (IC50 = 102 nM) and ALDH1A3 (IC50 = 187 nM) , demonstrating inferior intra-subfamily selectivity compared to Aldh1A2-IN-1.

ALDH1A2 selectivity isoform-specific inhibition cancer stem cell research

Binding Affinity: Aldh1A2-IN-1 Displays Sub-Micromolar Kd (0.26 μM) Confirming High Target Engagement

Aldh1A2-IN-1 binds to ALDH1A2 with a dissociation constant (Kd) of 0.26 μM as measured by direct binding studies [1]. This sub-micromolar affinity confirms robust target engagement and correlates with the observed IC50 of 0.91 μM, establishing a consistent pharmacological profile . In contrast, the covalent inhibitor WIN18,446 exhibits time-dependent inhibition with a Ki of 1.026 μM and kinact of 22.0/h , reflecting a fundamentally different mechanism of action that precludes direct Kd comparison. The reversible binding mode of Aldh1A2-IN-1 offers distinct advantages for washout and recovery experiments not feasible with irreversible inhibitors.

Kd binding affinity target engagement reversible inhibitor

Mechanism of Action: Reversible Active Site-Directed Inhibition Enables Controlled Experimental Paradigms

Aldh1A2-IN-1 functions as an active site-directed reversible inhibitor, occupying the substrate-binding cleft through complementary shape matching and hydrogen bonding with catalytic Cys320 [1]. This reversible mechanism contrasts with the irreversible covalent modification induced by WIN18,446, which forms a chiral adduct with Cys320 and permanently inactivates the enzyme [2]. The reversible nature of Aldh1A2-IN-1 permits temporal control of ALDH1A2 activity and enables washout studies to assess recovery of RA biosynthesis—a critical experimental design feature for developmental biology and spermatogenesis research.

reversible inhibition active site-directed washout experiments

Disease-Relevant Selectivity: ALDH1A2 Expression Correlates with Poor Prognosis in Neuroblastoma, Supporting Isoform-Specific Targeting

In neuroblastoma, ALDH1A2 expression is specifically induced in cancer stem cell-enriched spheres and correlates significantly with poor patient prognosis, whereas ALDH1A1 and other ALDH isoforms do not exhibit this prognostic association [1]. ALDH1A2 expression is further linked to resistance against 13-cis-retinoic acid, the standard-of-care differentiation therapy for high-risk neuroblastoma [2]. This disease-specific isoform dependency underscores the necessity of ALDH1A2-selective inhibitors like Aldh1A2-IN-1 over pan-ALDH inhibitors for investigating neuroblastoma CSC biology and therapeutic resistance.

neuroblastoma cancer stem cells chemoresistance

Structural Insights: X-ray Crystallography Confirms Reversible Binding Mode at Catalytic Cys320

X-ray crystallographic analysis of Aldh1A2-IN-1 (designated Compound 6-118) bound to human ALDH1A2 reveals a reversible binding mode within the active site, involving direct hydrogen bonding with the catalytic Cys320 residue, as well as interactions with Thr321 and Asn187 [1]. This binding mode contrasts with the irreversible covalent adduct formed by WIN18,446 at Cys320, which induces a contracted, suboptimal conformation of the adjacent NAD+ molecule [2]. The reversible binding of Aldh1A2-IN-1 does not alter NAD+ conformation, preserving the enzyme's structural integrity for recovery studies.

X-ray crystallography binding mode structure-activity relationship

In Vivo-Relevant Solubility: Aldh1A2-IN-1 Achieves 25 mg/mL in DMSO, Facilitating Formulation for Preclinical Studies

Aldh1A2-IN-1 exhibits solubility of 25 mg/mL (58.07 mM) in DMSO, a standard vehicle for in vitro and in vivo formulation . The compound demonstrates stability in a validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) at concentrations ≥1 mg/mL, enabling preclinical pharmacokinetic and efficacy studies . This solubility profile supports dose-response studies across a wide concentration range without precipitation artifacts, a practical consideration for procurement and experimental design.

solubility formulation in vivo studies

Aldh1A2-IN-1 Application Scenarios: Optimizing Experimental Outcomes Through Selective ALDH1A2 Inhibition


Dissecting ALDH1A2-Specific Roles in Cancer Stem Cell Biology and Chemoresistance

Aldh1A2-IN-1 enables researchers to specifically interrogate ALDH1A2-dependent cancer stem cell (CSC) phenotypes without confounding ALDH1A1 or ALDH1A3 inhibition. In neuroblastoma models, where ALDH1A2 expression correlates with poor prognosis and resistance to 13-cis-retinoic acid therapy, treatment with Aldh1A2-IN-1 at concentrations between 0.5–5 μM (corresponding to its IC50 range) can suppress sphere formation and restore chemosensitivity [1]. The reversible binding mechanism permits washout experiments to assess the reversibility of CSC marker expression and differentiation status, a critical control not feasible with irreversible inhibitors like WIN18,446 [2].

Investigating Retinoic Acid-Dependent Spermatogenesis for Male Contraceptive Development

ALDH1A2 serves as the primary RA-synthesizing enzyme in the testes, making its selective inhibition a key strategy for reversible, non-hormonal male contraception. Aldh1A2-IN-1, with its 6.2-fold selectivity over ALDH1A1, provides a tool to study testicular RA biosynthesis without perturbing hepatic or ocular ALDH1A1/ALDH1A3 functions [1]. In ex vivo testicular explant cultures or in vivo rodent models, Aldh1A2-IN-1 can be administered via intraperitoneal injection using a validated vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to achieve target engagement and assess spermatogenesis arrest [2]. The reversible inhibition profile allows for recovery studies to confirm the reversibility of contraceptive effects [3].

Validating ALDH1A2 as a Therapeutic Target in Developmental Biology and Retinoid Signaling

Aldh1A2-IN-1 facilitates precise spatiotemporal control of RA signaling in developmental model systems. In zebrafish or mouse embryos, where ALDH1A2 is essential for hindbrain patterning and limb development, the reversible inhibitor can be applied at discrete developmental windows to map RA-dependent gene expression programs [1]. The defined Kd (0.26 μM) and IC50 (0.91 μM) enable researchers to calculate exact working concentrations for bath application or microinjection, while the compound's DMSO solubility (25 mg/mL) supports preparation of concentrated stock solutions for microinjection studies [2].

Screening and Validating ALDH1A2-Dependent Metabolic Vulnerabilities in High-Throughput Assays

Aldh1A2-IN-1 can serve as a reference inhibitor in high-throughput screening campaigns designed to identify synthetic lethal partners or metabolic dependencies in ALDH1A2-expressing cancer cells. Its reversible, active site-directed mechanism ensures that observed effects are on-target, while its selectivity profile (6.2-fold over ALDH1A1) minimizes false positives arising from ALDH1A1 inhibition [1]. The compound's stability in DMSO stock solutions and compatibility with standard cell culture media support its integration into automated liquid handling systems for dose-response validation [2].

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28 linked technical documents
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